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Compound of Interest

Compound Name: 2C-B-Fly

Cat. No.: B122744 Get Quote

A comprehensive analysis of 2C-B-Fly reveals key structural and pharmacological distinctions

from other compounds in the 2C-x family of phenethylamines. This guide provides a detailed

comparison of their receptor binding affinities, functional activities, and in vivo effects,

supported by experimental data and protocols to inform researchers, scientists, and drug

development professionals.

2C-B-Fly, or 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine, is a

synthetic phenethylamine that is structurally analogous to 2C-B. The primary structural

difference is the presence of two dihydrofuran rings fused to the benzene ring, which rigidifies

the methoxy groups present in 2C-B. This conformational constraint significantly influences its

interaction with serotonin receptors, leading to a distinct pharmacological profile.

Comparative Receptor Binding and Functional
Activity
The primary molecular targets for the 2C-x series are the serotonin 5-HT2 receptors,

particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. The binding affinity (Ki) and functional

potency (EC50) of these compounds at these receptors are crucial determinants of their

psychedelic and psychoactive effects.

2C-B-Fly is a potent agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] Notably, the

rigidified structure of 2C-B-Fly is thought to contribute to a higher binding affinity at the 5-HT2A
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receptor compared to its more flexible counterpart, 2C-B. Saturated benzodifuran derivatives

like 2C-B-Fly tend to exhibit higher efficacy at the 5-HT2A receptor.

Below are tables summarizing the available quantitative data for 2C-B-Fly and other relevant

2C-x compounds. It is important to note that direct comparisons of absolute values between

different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound 5-HT2A 5-HT2B 5-HT2C

2C-B-Fly Potent agonist[2] Potent agonist[2] Potent agonist[2]

2C-B 8.6[3]
Potent partial

agonist[4]

Potent partial

agonist[4]

2C-I High affinity[5]
Lower affinity than 5-

HT2A[5]

Lower affinity than 5-

HT2A[5]

2C-E High affinity[6] - High affinity[6]

2C-D
Lower affinity than 2C-

B[5]
-

Lower affinity than 2C-

B[5]

Data is compiled from multiple sources and may not be directly comparable due to differing

experimental conditions.

Table 2: Comparative 5-HT2A Receptor Functional Potency (EC50, nM) and Efficacy (Emax,

%)

Compound EC50 (nM) Emax (%)

2C-B-Fly - Higher efficacy than 2C-B[7]

2C-B 1.2[4] 101[4]

2C-I - -

2C-E - -

2C-D - -
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Data is compiled from multiple sources and may not be directly comparable due to differing

experimental conditions. Emax is often expressed relative to the maximal response of

serotonin.

In Vivo Psychedelic-like Activity: The Head-Twitch
Response
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A

receptor-mediated psychedelic effects in humans.[2][8] The potency of a compound to induce

HTR, often measured as the dose required to elicit 50% of the maximal response (ED50), is

strongly correlated with its hallucinogenic potency in humans.[8]

While direct comparative HTR data for 2C-B-Fly alongside a wide range of 2C-x compounds is

limited, available information suggests that 2C-B-Fly does induce the HTR, indicative of its 5-

HT2A agonist activity.[8] Some studies suggest that certain 2C compounds like 2C-B, 2C-I, and

2C-D may have relatively low intrinsic activity at the 5-HT2A receptor, which could explain why

they might be less potent in inducing HTR compared to other psychedelics.

Subjective Effects and Duration of Action
Anecdotal reports from human use suggest that 2C-B-Fly has a longer duration of action than

2C-B, with effects lasting from 6 to 10 hours, and in some cases up to 20 hours.[2] In

comparison, the effects of 2C-B typically last for 4 to 8 hours.[5] Subjectively, 2C-B-Fly is often

described as producing more pronounced visual and cognitive effects compared to 2C-B, with

some users likening its effects to a combination of 2C-B and mescaline.

Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol outlines a general method for determining the binding affinity of test compounds

for the 5-HT2A receptor using a competitive radioligand binding assay.

1. Membrane Preparation:

Culture human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT2A

receptor.
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Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH

7.4) using a glass-Teflon homogenizer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular

debris.

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell

membranes.

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1%

BSA, pH 7.4) and determine the protein concentration using a standard method like the

Bradford assay.

2. Binding Assay:

In a 96-well plate, add assay buffer, a fixed concentration of a radioligand (e.g.,

[3H]ketanserin), varying concentrations of the unlabeled test compound (e.g., 2C-B-Fly or

other 2C-x compounds), and the membrane preparation.

Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to

allow binding to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman

GF/B) using a cell harvester.

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

3. Data Analysis:

Measure the radioactivity retained on the filters using a scintillation counter.

Determine the concentration of the test compound that inhibits 50% of the specific binding of

the radioligand (IC50 value) by non-linear regression analysis of the competition binding

data.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Calcium Mobilization Assay (for EC50 and Emax
determination)
This protocol describes a method to measure the functional potency and efficacy of compounds

by quantifying intracellular calcium mobilization following 5-HT2A receptor activation.

1. Cell Culture and Dye Loading:

Plate HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well black-walled,

clear-bottom plate and culture overnight.

Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM

HEPES).

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C

for a specified time (e.g., 60 minutes).

2. Compound Addition and Fluorescence Measurement:

Wash the cells to remove excess dye.

Add varying concentrations of the test compound to the wells.

Immediately measure the fluorescence intensity using a fluorescence plate reader at

appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm

emission for Fluo-4).

3. Data Analysis:

Plot the change in fluorescence intensity against the logarithm of the test compound

concentration.

Determine the EC50 value (the concentration that produces 50% of the maximal response)

and the Emax value (the maximal response) by fitting the data to a sigmoidal dose-response

curve using non-linear regression.

Head-Twitch Response (HTR) Assay (for in vivo activity)
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This protocol provides a general procedure for assessing the psychedelic-like effects of

compounds in mice.

1. Animals:

Use male C57BL/6J mice, a commonly used strain for this assay.

Acclimatize the animals to the testing room and observation chambers before the

experiment.

2. Drug Administration:

Dissolve the test compounds in a suitable vehicle (e.g., saline).

Administer the compounds to the mice via a specific route (e.g., intraperitoneal or

subcutaneous injection). Include a vehicle control group.

3. Observation:

Place the mice individually in transparent observation chambers.

After a set latency period, manually or automatically record the number of head twitches over

a defined observation period (e.g., 30-60 minutes). A head twitch is characterized by a rapid,

spasmodic, side-to-side movement of the head.

4. Data Analysis:

Plot the mean number of head twitches against the dose of the test compound.

Determine the ED50 value (the dose that produces 50% of the maximal HTR frequency)

using non-linear regression analysis.

Signaling Pathway and Experimental Workflow
Visualizations
To further illustrate the mechanisms and processes described, the following diagrams are

provided in the DOT language for use with Graphviz.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-HT2A Receptor Activation

G-Protein Signaling Cascade

Downstream Effects

2C-B-Fly

5-HT2A_Receptor

Binds to

Gq_G11

Activates

PLC

Activates

PIP2

Hydrolyzes

IP3 DAG

Intracellular
Ca2+ Release PKC Activation

Psychedelic_Effects

Click to download full resolution via product page

Figure 1: 5-HT2A Receptor Signaling Pathway for 2C-B-Fly.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b122744?utm_src=pdf-body-img
https://www.benchchem.com/product/b122744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Data Analysis

Culture 5-HT2A expressing cells Prepare cell membranes

Incubate membranes, radioligand,
and test compoundPrepare radioligand solution

Prepare test compound dilutions

Separate bound and free radioligand Measure radioactivity Determine IC50 Calculate Ki

Click to download full resolution via product page

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Conclusion
2C-B-Fly differs from other 2C-x compounds, most notably its structural parent 2C-B, through

the conformational rigidity imposed by its dihydrofuran rings. This structural feature appears to

enhance its efficacy at the 5-HT2A receptor, potentially contributing to its reported increased

potency and distinct subjective effects. The longer duration of action of 2C-B-Fly is another key

differentiating factor. Further comprehensive and comparative studies under standardized

experimental conditions are necessary to fully elucidate the nuanced pharmacological

differences within the 2C-x family and to precisely correlate these differences with their diverse

psychoactive profiles. The experimental protocols and data presented in this guide offer a

foundational resource for researchers engaged in the study of these fascinating compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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